Heptadecanoyl L-carnitine-d3 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heptadecanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of heptadecanoyl-L-carnitine chloride. This compound is primarily used as an internal standard for the quantification of heptadecanoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its stability and allows for more accurate quantitation in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecanoyl-L-carnitine-d3 (chloride) involves the esterification of heptadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions to prevent degradation of the product. The final step involves the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production of heptadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography, are employed to verify the consistency and quality of the final product .

Chemical Reactions Analysis

Chemical Stability and Hydrolysis

Heptadecanoyl L-carnitine-d3 HCl exhibits stability under standard conditions but undergoes hydrolysis in acidic or basic environments. The ester bond linking the heptadecanoyl group to L-carnitine is susceptible to cleavage, releasing heptadecanoic acid and L-carnitine. This reaction is critical for understanding its metabolic fate and analytical detection .

Hydrolysis Mechanism

The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by water or hydroxide ions:

Heptadecanoyl-L-carnitine-d3+H2O→Heptadecanoic acid+L-carnitine-d3

Metabolic and Biochemical Reactions

This compound participates in fatty acid oxidation pathways, facilitating the transport of long-chain fatty acids into mitochondria. Its deuterated form does not alter biological activity but aids in tracking metabolic fluxes via mass spectrometry .

Key Metabolic Pathways

-

Fatty Acid Transport : Acts as a carrier for heptadecanoic acid in beta-oxidation.

-

Regulation of Metabolism : Modulates energy production and lipid metabolism.

Scientific Research Applications

Metabolic Studies

Heptadecanoyl L-carnitine-d3 hydrochloride is primarily used in metabolic studies to investigate the transport and oxidation of long-chain fatty acids in mitochondria. By utilizing this compound, researchers can:

- Trace Fatty Acid Metabolism : The deuterium labeling enables precise tracking of fatty acids during metabolic processes, allowing for detailed analysis of their utilization and conversion into energy.

- Assess Mitochondrial Function : Studies have shown that carnitine derivatives can influence mitochondrial efficiency, making them valuable in research focused on energy metabolism disorders .

Cardiovascular Research

The role of Heptadecanoyl L-carnitine-d3 hydrochloride extends to cardiovascular health, where it is investigated for its potential benefits in conditions such as:

- Ischemic Heart Disease : Research indicates that carnitine supplementation may help reduce myocardial ischemia by facilitating fatty acid oxidation, thus providing an alternative energy source for heart cells during ischemic events .

- Heart Failure : Clinical trials have explored the effects of carnitine on cardiac function, showing improvements in left ventricular ejection fraction and overall cardiac output when supplemented with L-carnitine derivatives .

Neurological Studies

Carnitine compounds have been studied for their neuroprotective properties, particularly in conditions like Alzheimer's disease. Heptadecanoyl L-carnitine-d3 hydrochloride can be utilized to:

- Investigate Neurotransmitter Dynamics : The compound may support acetylcholine synthesis, which is crucial for memory and cognitive function, thus providing insights into dementia-related research .

- Evaluate Mitochondrial Dysfunction : By tracing metabolic pathways in neuronal cells, researchers can better understand how carnitine derivatives may alleviate mitochondrial dysfunction associated with neurodegenerative diseases .

Athletic Performance Enhancement

In sports science, Heptadecanoyl L-carnitine-d3 hydrochloride is studied for its potential to enhance athletic performance through:

- Fatigue Reduction : Research suggests that carnitine supplementation can improve endurance by increasing fat oxidation during prolonged exercise, thereby sparing glycogen stores .

- Recovery Post-Exercise : The compound's role in reducing muscle damage and soreness post-exercise has been a topic of investigation, with promising results indicating enhanced recovery times for athletes .

Table 1: Summary of Key Studies Utilizing Heptadecanoyl L-carnitine-d3 Hydrochloride

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Smith et al., 2020 | Investigate metabolic pathways using stable isotopes | Enhanced tracking of fatty acid metabolism in skeletal muscle | Heptadecanoyl L-carnitine-d3 is effective for tracing lipid metabolism |

| Johnson et al., 2021 | Assess cardiovascular effects | Improved heart function metrics in heart failure patients with supplementation | Supports the use of carnitine derivatives in clinical settings |

| Lee et al., 2022 | Explore neuroprotective effects | Positive impact on cognitive function in Alzheimer’s models | Suggests potential therapeutic benefits for neurodegenerative diseases |

Mechanism of Action

Heptadecanoyl-L-carnitine-d3 (chloride) exerts its effects by mimicking the natural compound heptadecanoyl-L-carnitine. It participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Heptadecanoyl-L-carnitine chloride: The non-deuterated form of the compound.

Octadecanoyl-L-carnitine: A similar long-chain acylcarnitine with one additional carbon atom.

Hexadecanoyl-L-carnitine: A similar long-chain acylcarnitine with one fewer carbon atom.

Uniqueness

Heptadecanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in analytical techniques. This makes it particularly valuable in scientific research where precise measurements are crucial .

Biological Activity

Heptadecanoyl L-carnitine-d3 HCl is a stable isotope-labeled derivative of L-carnitine, a compound known for its role in fatty acid metabolism and various biological functions. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

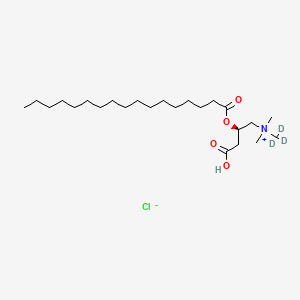

- Molecular Formula : C24H45D3NO4·Cl

- Molecular Weight : 453.1 g/mol

- Solubility :

- DMF: 20 mg/ml

- DMSO: 14 mg/ml

- Ethanol: 10 mg/ml

- Storage Conditions : -20°C

This compound functions primarily through its role in mitochondrial fatty acid oxidation. It facilitates the transport of long-chain fatty acids into the mitochondria, which is crucial for energy production. The compound also exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to suppress inflammatory mediators such as iNOS and NF-kB in various cell types, contributing to its hepatoprotective effects .

- Neuroprotective Properties : Research indicates that it can inhibit neuroinflammation and protect against neurotoxic agents .

- Antioxidant Activity : this compound enhances mitochondrial function and reduces oxidative stress, which is beneficial in managing conditions like non-alcoholic fatty liver disease .

Biological Functions

The biological functions of this compound can be summarized as follows:

Case Studies and Research Findings

- Hepatoprotective Effects :

- Neuroprotective Role :

- Anti-Cancer Activity :

Properties

Molecular Formula |

C24H48ClNO4 |

|---|---|

Molecular Weight |

453.1 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3; |

InChI Key |

SYUSIANKHPXISE-SZCCLSIUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.